Product packaging for Ramucirumab(Cat. No.:CAS No. 947687-13-0)

Ramucirumab

Cat. No.: B1574800
CAS No.: 947687-13-0
M. Wt: 6369.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ramucirumab is a recombinant human monoclonal immunoglobulin G1 (IgG1) antibody that functions as a direct and specific antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . By binding with high affinity to the extracellular ligand-binding domain of VEGFR2, this compound blocks the interaction of the receptor with its natural ligands, including VEGF-A, VEGF-C, and VEGF-D . This inhibition prevents VEGF-stimulated receptor phosphorylation, thereby suppressing ligand-induced proliferation, migration, and survival of human endothelial cells . The primary research value of this compound lies in its potent anti-angiogenic effect. It is a key tool for investigating tumor biology, as it cuts off the blood supply essential for tumor growth and survival by inhibiting the formation of new blood vessels . Its mechanism is distinct from VEGF ligand-binding agents, as it targets the receptor itself, providing a unique approach for studying resistance pathways and sequential therapy in oncology research . This compound has demonstrated research efficacy in models of various solid tumors, including gastric, colorectal, non-small cell lung, and hepatocellular carcinomas . In vitro studies have shown that its combination with chemotherapeutic agents like Paclitaxel can produce a synergistic inhibitory effect on cancer cell growth and migration, offering a valuable model for studying combination therapy mechanisms . From a pharmacological perspective, this compound has a molecular weight of approximately 143.6 kDa and is characterized by a long half-life, supporting its utility in prolonged in vivo study designs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

947687-13-0

Molecular Formula

C₂₈₅H₄₃₄N₇₄O₈₈S₂

Molecular Weight

6369.07

Origin of Product

United States

Molecular and Cellular Mechanisms of Ramucirumab Action

Direct Receptor Binding and Specificity

The initial and most critical step in Ramucirumab's mechanism of action is its direct and specific interaction with VEGFR-2.

High-Affinity Binding to the Extracellular Domain of Human VEGFR-2

This compound binds with high affinity and specificity to the extracellular domain of human VEGFR-2. nih.govabclonal.comaacrjournals.org This binding is characterized by a high degree of precision, targeting a specific epitope on the receptor. drugbank.com Preclinical in vitro studies have demonstrated that this compound exhibits a strong binding affinity for VEGFR-2, with a reported binding affinity constant (Kd) of 5 x 10-11 M. selleckchem.com Further research has indicated a half-maximal effective concentration (EC50) of 0.15 nM, which is noted to be 8- to 9-fold higher than that of its natural ligand, VEGF-A. selleckchem.com The interaction occurs within domain 3 of the VEGFR-2, near the N-terminus. selleckchem.comdovepress.com This high-affinity binding is a key determinant of its potent inhibitory activity. nih.gov

ParameterValueSource
Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) drugbank.comassaygenie.compatsnap.com
Binding Site Extracellular domain of VEGFR-2, specifically domain 3 nih.govselleckchem.comdovepress.com
Binding Affinity (Kd) 5 x 10-11 M selleckchem.com
Half-Maximal Effective Concentration (EC50) 0.15 nM selleckchem.com
IC50 for blocking KDR binding to VEGF 0.8 nM - 2 nM selleckchem.comiiarjournals.org

Competitive Inhibition of VEGF Ligand Binding (VEGF-A, VEGF-C, VEGF-D)

By occupying the binding site on VEGFR-2, this compound acts as a competitive inhibitor, effectively blocking the binding of all known VEGF ligands, including VEGF-A, VEGF-C, and VEGF-D. drugbank.compatsnap.comselleckchem.comlilly.com This blockade prevents the ligands from interacting with the receptor, thereby inhibiting the initiation of the downstream signaling cascade that promotes angiogenesis. drugbank.comsinobiological.com The inhibition of VEGF-A binding to VEGFR-2 is likely mediated by both steric hindrance and the induction of a conformational change in the receptor upon antibody binding. iiarjournals.orgnih.gov

Prevention of Ligand-Induced VEGFR-2 Phosphorylation and Dimerization

The binding of VEGF ligands to VEGFR-2 normally induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues in the intracellular domain. patsnap.comonclive.comdovepress.com This phosphorylation event is a critical activation step for the receptor's kinase activity. This compound's blockade of ligand binding directly prevents this ligand-induced phosphorylation and dimerization of VEGFR-2. drugbank.comnih.gov By inhibiting this initial activation step, this compound effectively halts the entire downstream signaling cascade before it can begin. researchgate.net

Downstream Intracellular Signaling Pathway Modulation

The inhibition of VEGFR-2 activation by this compound leads to the disruption of key downstream intracellular signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.

Inhibition of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. dovepress.com Activation of VEGFR-2 by its ligands normally leads to the activation of the MAPK/ERK pathway. oup.comfrontiersin.org In vitro studies have demonstrated that this compound, by preventing VEGFR-2 activation, inhibits the phosphorylation and subsequent activation of key components of this pathway, including MEK and ERK (also known as p44/42 MAPK). nih.gov This inhibition of the MAPK/ERK pathway contributes to the anti-proliferative effects of this compound on endothelial cells. oup.com The combination of this compound with paclitaxel (B517696) has been shown to synergistically decrease the phosphorylation levels of P-Mek and P-JNK proteins. nih.gov

Disruption of Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Activity

The PI3K/AKT pathway is another essential signaling route that promotes cell survival and proliferation. dovepress.com Similar to the MAPK/ERK pathway, the PI3K/AKT pathway is activated downstream of VEGFR-2. researchgate.net By blocking VEGFR-2, this compound disrupts the activation of the PI3K/AKT signaling cascade. nih.govnih.gov Research has shown that treatment with this compound, particularly in combination with paclitaxel, leads to a significant decrease in the phosphorylation levels of key proteins in this pathway, including PI3K, AKT, TSC2, S6, and 4EBP1. nih.gov This disruption of the PI3K/AKT pathway is a key mechanism through which this compound inhibits endothelial cell survival and contributes to its anti-angiogenic effects. nih.govresearchgate.net

PathwayKey Proteins Inhibited (Phosphorylation)Consequence of InhibitionSource
MAPK/ERK MEK, ERK (p44/42 MAPK), JNKInhibition of cell proliferation and migration oup.comnih.gov
PI3K/AKT PI3K, AKT, TSC2, S6, 4EBP1Inhibition of cell survival and proliferation nih.govnih.gov

Alteration of Phospholipase C-gamma (PLC-γ) and Src Signaling

The activation of VEGFR-2 by VEGF ligands initiates a cascade of intracellular signaling events. One of the key downstream pathways involves the phosphorylation of specific tyrosine residues on the intracellular domain of the receptor. Phosphorylation of tyrosine residue Y1175 on VEGFR-2 creates a docking site for Phospholipase C-gamma (PLC-γ). nih.gov This binding leads to the activation of PLC-γ, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). cellsignal.com This signaling cascade is implicated in the promotion of endothelial cell proliferation. nih.gov

This compound, by blocking the activation of VEGFR-2, prevents the initial phosphorylation event required for PLC-γ docking and activation. nih.govahajournals.org Consequently, the entire PLC-γ signaling pathway is suppressed.

VEGFR-2 activation also leads to the activation of the Src kinase signaling pathway. nih.gov By inhibiting VEGFR-2, this compound disrupts the activation of Src and its downstream effects, which contribute to angiogenesis. nih.gov

Impact on Endothelial Cell Biology

This compound's blockade of VEGFR-2 signaling has profound effects on the biological functions of endothelial cells, which are the primary cells lining blood vessels.

Suppression of Endothelial Cell Proliferation

A crucial aspect of angiogenesis is the proliferation of endothelial cells. The binding of VEGF to VEGFR-2 is a primary driver of this process. nih.govnih.govdovepress.com this compound has been demonstrated in preclinical studies to inhibit VEGF-stimulated proliferation of human endothelial cells. dovepress.comresearchgate.netfda.gov By preventing the activation of VEGFR-2, this compound effectively halts the downstream signaling pathways, such as the PLC-γ and mitogen-activated protein kinase (MAPK) pathways, that are essential for endothelial cell growth. patsnap.comnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have confirmed that this compound inhibits their proliferation in response to VEGF. researchgate.net

Study SystemKey FindingReference
In vitro (Human Endothelial Cells)This compound inhibits VEGF-induced proliferation. dovepress.comnih.govnih.govfda.gov
In vitro (HUVECs)VEGF-stimulated proliferation is suppressed by this compound. researchgate.net
In vivo (Animal Models)This compound has shown anti-tumor activity, partly through inhibiting endothelial cell proliferation. researchgate.net

Inhibition of Endothelial Cell Migration and Permeability

Endothelial cell migration is another critical step in the formation of new blood vessels. This compound has been shown to inhibit VEGF-stimulated endothelial cell migration. nih.govdovepress.comnih.govnih.govfda.gov This inhibition is a direct consequence of blocking VEGFR-2 signaling, which is necessary to guide the movement of endothelial cells. drugbank.compatsnap.com Furthermore, VEGFR-2 activation increases vascular permeability, a process that facilitates the leakage of plasma proteins and provides a provisional matrix for migrating endothelial cells. nih.govnih.govdovepress.com By blocking VEGFR-2, this compound helps to maintain the integrity of the endothelial barrier, thereby reducing permeability. nih.gov

Study FindingExperimental ContextReference
Inhibition of VEGF-stimulated migrationIn vitro assays with human endothelial cells nih.govdovepress.comnih.govnih.govfda.gov
Blockade of ligand-induced migrationIn vitro studies drugbank.com
Reduction in vascular permeabilityInferred from mechanism of action nih.govnih.govdovepress.com

Disruption of Endothelial Cord Formation In Vitro

The tube formation assay is a widely used in vitro model to assess the ability of endothelial cells to form three-dimensional capillary-like structures, a process known as cord formation. thermofisher.comibidi.comnews-medical.net This assay recapitulates a key step in angiogenesis. kolaido.com this compound has been demonstrated to effectively abrogate endothelial cord formation driven by either VEGF-A or factors secreted by pediatric cancer cell lines in vitro. oncotarget.com This inhibition of tube formation underscores the critical role of VEGFR-2 in the organization of endothelial cells into vascular networks. openaccessjournals.com Interestingly, studies have shown that established cord networks can become less sensitive to VEGF inhibition over time, suggesting the involvement of other pro-angiogenic factors. nih.gov

Angiogenesis Inhibition and Tumor Vascularization Remodeling

The culmination of this compound's effects on endothelial cell biology is the inhibition of angiogenesis and the subsequent remodeling of the tumor vasculature.

Reduced Tumor Vascularization and Blood Vessel Formation

By suppressing endothelial cell proliferation, migration, and cord formation, this compound effectively inhibits the formation of new blood vessels, a process essential for tumor growth and metastasis. assaygenie.compatsnap.compatsnap.com Preclinical studies using a surrogate antibody in mouse models have shown that blocking VEGFR-2 leads to a reduction in tumor vascularity. researchgate.netfda.gov This anti-angiogenic effect starves the tumor of essential nutrients and oxygen, thereby slowing its growth. assaygenie.compatsnap.com The reduction in blood vessel formation can also lead to a "normalization" of the tumor vasculature, which may improve the delivery and efficacy of co-administered therapies. assaygenie.com

EffectMechanismReference
Reduced Tumor VascularizationInhibition of new blood vessel formation. assaygenie.comresearchgate.net
Inhibition of AngiogenesisBlocks VEGFR-2 signaling, a key driver of angiogenesis. nih.govnih.goveuropa.eu
Tumor Growth InhibitionDeprives the tumor of necessary blood supply. assaygenie.compatsnap.com

Induction of Tumor Hypoxia

By inhibiting VEGFR-2, this compound blocks the formation of new blood vessels, a process known as angiogenesis. assaygenie.com This disruption of the tumor's blood supply leads to oxygen deprivation, or hypoxia, within the tumor microenvironment. assaygenie.comresearchgate.net The expression of VEGF itself is often triggered in the early stages of tumor development by hypoxia. openaccessjournals.com The resulting hypoxic conditions can slow tumor cell proliferation and potentially increase the tumor's susceptibility to other treatments like chemotherapy and radiation. assaygenie.com

Normalization of Tumor Vasculature

Anti-angiogenic therapies, including those targeting the VEGF pathway, can lead to a "normalization" of the tumor vasculature. nih.gov Instead of completely destroying all blood vessels, this process remodels the abnormal and inefficient tumor blood vessels to a more normal state. nih.gov VEGFR-2 blockade with agents like this compound can contribute to this normalization. tandfonline.com This process is characterized by reduced vascular permeability and improved blood flow and tumor perfusion. nih.gov One study demonstrated that this compound treatment decreased vascularity and permeability in a liver metastasis model. nih.gov

The normalization of the tumor vasculature has several potential benefits for cancer therapy. It can enhance the delivery of chemotherapeutic drugs and oxygen for radiation therapy. nih.gov Furthermore, a normalized vasculature can facilitate the infiltration of immune cells, such as T cells, into the tumor, which is a critical step for effective immunotherapy. tandfonline.commdpi.com In a phase II trial of this compound combined with pembrolizumab (B1139204) for refractory gastric cancer, responders to the therapy exhibited high cytotoxic T-lymphocyte infiltration and vascular normalization in their tumor specimens after treatment. ascopubs.orgascopubs.org

Direct Effects on Tumor Cells (Angiogenesis-Independent Mechanisms)

Beyond its well-established anti-angiogenic effects, this compound also exerts direct effects on tumor cells through mechanisms that are independent of blood vessel formation.

Autocrine Survival and Migration Signaling Inhibition in Tumor Cells

In some tumor cells, the binding of VEGFA to its receptor, VEGFR-2, activates autocrine signaling pathways that promote cell survival and migration. nih.govnih.govresearchgate.net This means the cancer cells themselves produce and respond to VEGF, creating a self-sustaining loop that encourages their growth and movement. This compound can directly interfere with this process by blocking the VEGFR-2 receptor on the tumor cells, thereby inhibiting these pro-survival and migratory signals. nih.govnih.govresearchgate.net In vitro studies on gastric cancer cell lines have demonstrated that this compound can inhibit cell motility. nih.govfrontiersin.org

Interference with Cell Cycle Progression in Cancer Cell Lines

This compound has been shown to interfere with the cell cycle of cancer cells. researchgate.net By blocking VEGFR-2 signaling, it can modulate downstream targets that are involved in cell cycle regulation. researchgate.net In studies with gastric cancer cell lines, this compound was found to enhance the inhibitory effect of paclitaxel on cell cycle progression. nih.govnih.gov Specifically, the combination of this compound and paclitaxel led to a greater percentage of cells in the G0/G1 phase of the cell cycle, indicating a halt in cell division. researchgate.net

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers and Microtubule Organization in Tumor Cells

Epithelial-mesenchymal transition (EMT) is a process by which epithelial cells lose their characteristics and acquire a more mesenchymal, migratory phenotype, which is associated with cancer progression and metastasis. mdpi.comfrontiersin.org this compound has been observed to modulate markers of EMT. nih.govnih.gov In gastric cancer cell lines, treatment with this compound, particularly in combination with paclitaxel, resulted in the overexpression of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin. nih.govresearchgate.net

Furthermore, this compound has demonstrated effects on the organization of microtubules, which are critical components of the cellular cytoskeleton involved in cell division and migration. nih.govnih.gov Studies have shown that this compound can inhibit the expression of β-tubulin III, a protein associated with microtubule dynamics. nih.govresearchgate.net This interference with microtubule organization can disrupt key cellular processes in cancer cells. nih.govnih.gov

Cell LineTreatmentEffect on Cell CycleEffect on EMT MarkersEffect on Microtubule Organization
AGS (Gastric Cancer)This compound + PaclitaxelEnhanced inhibition of cell cycle progression nih.govnih.govOverexpression of E-cadherin, downregulation of N-cadherin nih.govresearchgate.netInhibition of β-tubulin III expression nih.govresearchgate.net
KATO III (Gastric Cancer)This compound + PaclitaxelEnhanced inhibition of cell cycle progression nih.govnih.govMajor overexpression of E-cadherin, downregulation of N-cadherin nih.govresearchgate.netInhibition of β-tubulin III expression nih.govresearchgate.net

Preclinical Research Methodologies and Models

In Vitro Experimental Systems

In vitro studies have been crucial for understanding the direct effects of ramucirumab on endothelial and tumor cells, providing insights into its molecular mechanisms.

This compound has been extensively evaluated in assays using human endothelial cells to confirm its inhibitory effects on key processes of angiogenesis. As a monoclonal antibody that specifically targets the vascular endothelial growth factor receptor 2 (VEGFR-2), this compound blocks the binding of its ligands, such as VEGF-A, VEGF-C, and VEGF-D. oncologynewscentral.comnih.gov This action prevents the ligand-stimulated activation of VEGFR-2 and the subsequent downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. oncologynewscentral.comnih.govdovepress.com

Proliferation Assays: Studies have demonstrated that this compound inhibits the VEGF-induced proliferation of human endothelial cells. oncologynewscentral.comresearchgate.net These assays typically involve culturing endothelial cells, such as human umbilical vein endothelial cells (HUVECs), in the presence of VEGF with and without this compound. The proliferation is then measured using techniques like the MTT assay or by quantifying the incorporation of bromodeoxyuridine (BrdU).

Migration Assays: The migration of endothelial cells is a critical step in the formation of new blood vessels. In vitro migration assays, such as the scratch assay or the Boyden chamber assay, have shown that this compound effectively inhibits VEGF-induced endothelial cell migration. oncologynewscentral.comfda.gov

Tube Formation Assays: The ability of endothelial cells to form three-dimensional capillary-like structures, known as tube formation, is a hallmark of angiogenesis in vitro. kolaido.com When cultured on a basement membrane extract, endothelial cells form these networks. This compound has been shown to abrogate endothelial cord formation driven by cancer cell lines from various pediatric cancers. oncotarget.com In a co-culture model of adipocyte-derived stem cells (ADSCs) and endothelial colony-forming cells (ECFCs), this compound demonstrated a potent, dose-dependent inhibition of VEGF-driven cord formation. plos.org The half-maximal inhibitory concentration (IC50) for this compound in blocking basal and VEGF-driven cord formation was 0.32 µg/mL and 0.96 µg/mL, respectively. plos.org

Table 1: Effect of this compound on In Vitro Endothelial Cell Cord Formation

Growth Factor Stimulus This compound IC50 (µg/mL) Reference
Basal 0.32 plos.org
VEGF 0.96 plos.org
EGF 0.14 plos.org
bFGF >10 plos.org

While the primary target of this compound is on endothelial cells, studies have also investigated its effects on tumor cells, particularly those that express VEGFR-2 and rely on autocrine signaling for their growth and survival.

Cell Growth and Motility: In gastric cancer cell lines, this compound in combination with paclitaxel (B517696) has been shown to synergistically inhibit cell growth and motility. nih.gov A study on hepatocellular carcinoma (HCC) cells demonstrated that this compound could enhance the inhibitory effect of sorafenib (B1663141) on cell proliferation. nih.gov In some gastric cancer cell lines, such as Hs746T, MKN45, SNU620, AGS, and SNU638, this compound alone had no significant effect on cell viability, highlighting its primary anti-angiogenic mechanism. mdpi.com However, in triple-negative breast cancer cell lines MDA-MB-231 and BT-20, a bispecific antibody targeting both EGFR and VEGFR2, which incorporates the binding domain of this compound, showed significant inhibition of cell proliferation. mdpi.com In a scratch assay with HGC27-S gastric cancer cells, this compound (100 µg/mL) reduced the migration rate by 21% after 24 hours. frontiersin.org

Apoptosis: this compound has been shown to induce apoptosis in certain cancer cells. In combination with paclitaxel, it increased the percentage of total apoptotic cells in HGC27-S gastric cancer cells to 29% compared to 19.6% in control cells. frontiersin.org In a study on HCC (HuH-7) cells, this compound treatment led to an upregulation of apoptotic proteins such as CAS3, BID, BAD, p53, and FAS. nih.gov The combination of sorafenib and this compound significantly induced apoptosis in HepG2 cancer cells. nih.gov

Cell Cycle: this compound can also affect the cell cycle of tumor cells. In combination with paclitaxel, it enhanced the inhibitory effect on cell cycle progression in gastric cancer cell lines. researchgate.net When combined with sorafenib and regorafenib (B1684635) in HCC cell lines, this compound caused a significant inhibition of cell cycle progression. mdpi.com A combination of this compound and 5-Azacytidine in HuH-7 cells resulted in cell cycle arrest through the downregulation of key regulatory genes like MCM2, MCM3, cyclin B1, and CDK2. nih.gov

Table 2: Effect of this compound on Gastric Cancer Cell Lines (in combination with 1 nM Paclitaxel)

Cell Line IC50 of Paclitaxel Alone (nM) IC50 of Paclitaxel with 100 µg/mL this compound (nM) Reference
AGS 5.8 5.0 nih.gov
NCI-N87 6.4 5.7 nih.gov
HGC-27 3.1 2.9 nih.gov
KATO III 5.4 3.9 nih.gov

To better mimic the tumor microenvironment, co-culture models involving both endothelial and tumor cells have been utilized. These models allow for the investigation of the paracrine signaling between tumor cells and endothelial cells, which is a key driver of angiogenesis.

One such model involves the co-culture of adipocyte-derived stem cells (ADSCs) and endothelial colony-forming cells (ECFCs), which can be stimulated by conditioned media from tumor cells to form cord-like structures. oncotarget.comresearchgate.net this compound has been shown to effectively abrogate the endothelial cord formation driven by various pediatric cancer cell lines in this type of assay, demonstrating its ability to disrupt tumor-induced angiogenesis. oncotarget.com Another approach involves embedding non-small cell lung cancer (NSCLC) cells in a collagen gel and culturing them three-dimensionally, with the resulting supernatant used to stimulate tube formation in HUVECs. spandidos-publications.com This allows for the assessment of the angiogenic potential of the tumor cells and the inhibitory effect of agents like this compound.

Tumor Cell Line Studies (e.g., Cell Growth, Motility, Apoptosis, Cell Cycle)

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy of anti-cancer agents in a more complex biological system that includes the tumor microenvironment and host-drug interactions.

Human tumor xenograft models are a cornerstone of preclinical cancer research for testing anti-tumor activity. nih.gov These models involve the subcutaneous or orthotopic implantation of human tumor cells or patient-derived tumor fragments into immunodeficient mice, such as nude or SCID mice. oncotarget.comnih.gov

A critical aspect of the preclinical in vivo evaluation of this compound is its species specificity. This compound is a fully human monoclonal antibody that binds with high affinity to human VEGFR-2 but does not cross-react with the murine homolog, Flk-1 (fetal liver kinase 1). dovepress.comresearchgate.netfda.govnih.govhres.ca Consequently, to study the anti-angiogenic and anti-tumor effects of VEGFR-2 blockade in mouse models, a surrogate antibody is required.

DC101 is a rat anti-mouse VEGFR-2 monoclonal antibody that effectively blocks the binding of VEGF to murine VEGFR-2 and inhibits its signaling. nih.govnih.govhres.ca Preclinical studies have extensively used DC101 to model the therapeutic effects of this compound in various human tumor xenograft models. oncotarget.comprnewswire.comresearchgate.netmdpi.comopenaccessjournals.comaacrjournals.org These studies have shown that DC101 can inhibit tumor growth in a wide range of cancers, including gastric, colorectal, and pediatric solid tumors, providing the foundational proof-of-concept for the clinical development of this compound. oncotarget.comnih.govnih.govmdpi.com For example, in a mouse model of colorectal cancer liver metastases, DC101 treatment led to a decrease in tumor angiogenesis and endothelial cell survival. nih.gov

Table 3: Efficacy of the Surrogate Antibody DC101 in Human Tumor Xenograft Models

Tumor Model Treatment Tumor Growth Inhibition (%) Reference
CT26 (colorectal) DC101 monotherapy 30.6 mdpi.com
MKN-45 (gastric) This compound (murine version DC101) + Nab-paclitaxel >89 aacrjournals.org
4T1 (breast) DC101 monotherapy 83 researchgate.net
B16 (melanoma) DC101 monotherapy 75 researchgate.net
A431 (epidermoid) DC101 monotherapy Complete inhibition researchgate.net
BxPC-3 (pancreatic) DC101 monotherapy Complete inhibition researchgate.net
SK-RC-29 (renal) DC101 monotherapy Complete inhibition researchgate.net
Use of Surrogate Anti-Murine VEGFR-2 Antibodies (e.g., DC101) due to Species Specificity

Studies on Angiogenesis Inhibition in Vivo (e.g., Vascular Density, Hemoglobin Content)

Advanced Preclinical Techniques

Radiolabeling of this compound has been employed as an advanced preclinical technique to investigate its binding affinity for VEGFR-2 in vitro. researchgate.netiiarjournals.org Studies have utilized various radionuclides, including technetium-99m (99mTc) and zirconium-89 (B1202518) (89Zr), to create radiolabeled this compound constructs. researchgate.netiiarjournals.org

One study focused on labeling this compound with 99mTc using both direct and indirect methods with chelating agents like HYNIC and DTPA. iiarjournals.org The resulting radiolabeled compounds, [99mTc]RAM, [99mTc]HYNIC-RAM, and [99mTc]DTPA-RAM, all demonstrated moderate affinity for VEGFR-2 in vitro. iiarjournals.org However, it was noted that the radiolabeling process negatively impacted the affinity, which was found to be an order of magnitude lower than that of the non-labeled antibody. iiarjournals.org

In another study, this compound was conjugated with the chelator deferoxamine (B1203445) (DFO) and radiolabeled with 89Zr. researchgate.netnih.gov The resulting [89Zr]Zr-DFO-RAM retained its binding affinity to VEGFR-2 in in vitro experiments conducted on VEGFR2-positive prostate (PC-3) and ovarian adenocarcinoma (SK-OV-3) cell lines. researchgate.netnih.gov This preserved affinity was a key finding before proceeding to in vivo imaging studies. researchgate.net

Further research involved radiolabeling this compound with copper-64 (64Cu) to create 64Cu-NOTA-RamAb for PET imaging. snmjournals.org Preclinical studies with this tracer in lung cancer models also implicitly confirm the retained binding affinity necessary for tumor targeting. snmjournals.org Similarly, this compound has been labeled with terbium-161, and the resulting [161Tb]Tb-DOTA-ramucirumab showed significant binding affinity and internalization in human glioblastoma astrocytoma cells (U-87 MG) that express VEGFR-2. cuni.cz

Table 2: In Vitro Affinity of Radiolabeled this compound This is an interactive table, you can sort and filter the data.

Radiolabeled Compound Radionuclide Chelator/Method Cell Lines Used Key Finding Reference
[99mTc]RAM Technetium-99m Direct Labeling Not Specified Moderate affinity, but lower than natural mAb. iiarjournals.org
[99mTc]HYNIC-RAM Technetium-99m HYNIC Not Specified Moderate affinity, but lower than natural mAb. iiarjournals.org
[99mTc]DTPA-RAM Technetium-99m DTPA Not Specified Moderate affinity, but lower than natural mAb. iiarjournals.org
[89Zr]Zr-DFO-RAM Zirconium-89 Deferoxamine (DFO) PC-3, SK-OV-3 Preserved binding affinity to VEGFR2. researchgate.netnih.gov
[64Cu]NOTA-RamAb Copper-64 NOTA HCC4006, A549 Implied retained affinity for in vivo imaging. snmjournals.org
[161Tb]Tb-DOTA-ramucirumab Terbium-161 DOTA U-87 MG Significant binding affinity and internalization. cuni.cz

While direct evidence of the use of digital spatial profiling (DSP) on preclinical samples of this compound is not extensively detailed in the provided search results, its application in clinical trial settings provides a strong rationale for its use in advanced preclinical analysis. DSP is a powerful technique for comprehensively analyzing the tumor microenvironment. researchgate.netasco.org In a phase II trial of this compound combined with pembrolizumab (B1139204) for refractory gastric cancer, DSP was performed on tumor samples. researchgate.netasco.org This analysis revealed that non-responders had significantly upregulated TGF-β pathways and low tumor vascularity. researchgate.netasco.org On-treatment analysis using DSP showed a shift towards increased immune cell infiltration and decreased tumor cellularity. researchgate.netasco.org These clinical findings highlight the potential of DSP to elucidate mechanisms of action and resistance in preclinical models of this compound therapy, allowing for a detailed spatial understanding of the drug's impact on the tumor and its surrounding microenvironment.

Mass cytometry, also known as CyTOF, is an advanced technique for high-dimensional immune cell profiling. nih.gov Although the search results primarily describe its application in clinical studies involving this compound, the methodology is highly relevant and applicable to preclinical research. researchgate.netasco.orgnih.govgeorgiacancerinfo.org In a clinical study of this compound and pembrolizumab in gastric cancer, mass cytometry of peripheral blood revealed lower proportions of myeloid-derived suppressor cells in patients who responded to the treatment. researchgate.netasco.org

Another clinical trial protocol for non-small cell lung cancer outlines the use of mass cytometry to analyze tumor-infiltrating immune cells and circulating immune cells in paired biopsies and blood samples, respectively, before and after treatment with docetaxel (B913), this compound, and pembrolizumab. georgiacancerinfo.org Furthermore, imaging mass cytometry has been used to study the tumor microenvironment in patients with metastatic gastroesophageal adenocarcinoma who received this compound/paclitaxel after immune checkpoint inhibition. nih.govresearchgate.net The findings indicated that this sequential treatment prevented the infiltration of regulatory T cells and preserved the cytotoxic T cell pool. nih.govresearchgate.net

These clinical applications demonstrate the feasibility and utility of mass cytometry for detailed immune profiling. In a preclinical setting, this technology could be used to deeply characterize the immunomodulatory effects of this compound, both alone and in combination with other agents, in various animal models, providing critical insights into its mechanism of action beyond angiogenesis inhibition. sanguinebio.com

Mechanisms of Resistance and Preclinical Strategies to Overcome Resistance

Intrinsic and Acquired Resistance Mechanisms at the Molecular Level

Resistance to ramucirumab can arise from various molecular alterations that either pre-exist in the tumor (intrinsic resistance) or develop during treatment (acquired resistance). nih.govnih.govmdpi.com These mechanisms often involve the activation of alternative signaling pathways, upregulation of other pro-angiogenic factors, and changes in the target receptor itself.

Bypass Signaling Pathway Activation (e.g., Alternative Angiogenic Pathways)

A primary mechanism of resistance to VEGFR-2 blockade is the activation of bypass signaling pathways that promote angiogenesis independently of VEGF/VEGFR-2. mdpi.commdpi.comcancergrace.org When the primary angiogenic pathway is inhibited, tumor cells can adapt by utilizing other signaling cascades to sustain blood vessel formation and tumor growth. mdpi.comnih.gov

Key alternative pathways implicated in resistance include:

Fibroblast Growth Factor (FGF) Pathway : The FGF family of growth factors and their receptors (FGFRs) are potent mediators of angiogenesis. amegroups.org In some models, FGF2 has a greater pro-angiogenic effect than VEGFA and can act synergistically with it. amegroups.org The combination of anti-VEGF and anti-FGF agents has shown synergistic effects in inhibiting angiogenesis and tumor growth in preclinical studies. amegroups.org

Platelet-Derived Growth Factor (PDGF) Pathway : Similar to FGF, the PDGF pathway can also compensate for the inhibition of VEGF signaling, contributing to resistance. mdpi.comoaepublish.com

Angiopoietin-Tie2 Pathway : The Angiopoietin (Ang)-Tie2 signaling axis is another critical pathway in tumor angiogenesis. mdpi.com When VEGF/VEGFR signaling is blocked, tumors may upregulate Angiopoietin-2 (Ang-2) to sustain vascularization through the Tie2 receptor. mdpi.comfrontiersin.org

Hepatocyte Growth Factor (HGF)/c-MET Pathway : Activation of the HGF/c-MET pathway can mediate tumor growth and angiogenesis, and its upregulation has been observed in patients resistant to anti-VEGF therapy. mdpi.com

Other Receptor Tyrosine Kinases : Activation of other receptor tyrosine kinases such as HER2 and AXL can also lead to bypass signaling and resistance. cancergrace.orgfrontiersin.org

The activation of these bypass pathways highlights the complexity of tumor angiogenesis and the limitations of targeting a single pathway. mdpi.comoaepublish.com

Upregulation of Other Pro-Angiogenic Factors

In response to VEGFR-2 blockade by this compound, tumors can upregulate the expression of other pro-angiogenic factors to maintain angiogenesis. mdpi.commdpi.com This compensatory mechanism allows tumors to evade the effects of single-agent anti-angiogenic therapy. mdpi.com

Examples of upregulated pro-angiogenic factors include:

VEGF-A, VEGF-C, and VEGF-D : While this compound blocks the binding of VEGF ligands to VEGFR-2, the upregulation of these ligands themselves can contribute to resistance. ascopubs.orgresearchgate.net Increased levels of VEGFC and VEGFD have been observed in patients with disease progression on anti-VEGF therapy. amegroups.org

Angiopoietin-2 (Ang-2) : As mentioned, Ang-2 is a key factor in alternative angiogenesis and its overexpression is associated with resistance. researchgate.net

Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF) : Increased production of these factors can drive angiogenesis when the VEGF pathway is inhibited. mdpi.com

Interleukins : Certain interleukins can also promote angiogenesis and contribute to resistance. mdpi.com

This upregulation creates a redundant system where multiple factors can drive blood vessel formation, diminishing the efficacy of targeting a single factor or receptor. mdpi.com

Alterations in VEGFR-2 Expression or Signaling Efficiency

Changes in the expression or signaling capacity of VEGFR-2 itself can also contribute to resistance. While this compound is designed to bind to VEGFR-2, alterations in the receptor can impact the drug's effectiveness. nih.gov

Mechanisms include:

VEGFR-2 Gene Amplification : Increased copy numbers of the VEGFR-2 gene could potentially lead to higher receptor expression, requiring higher doses of this compound for effective blockade.

Mutations in VEGFR-2 : While less commonly reported as a primary resistance mechanism compared to bypass pathways, mutations in the VEGFR-2 gene could theoretically alter the binding site of this compound or affect receptor activation.

Downstream Signaling Pathway Activation : Even with effective VEGFR-2 blockade, the activation of downstream signaling molecules can render the inhibition ineffective. nih.gov Key downstream pathways include PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. nih.govspandidos-publications.com Constitutive activation of these pathways through other mutations (e.g., in KRAS or PIK3CA) can drive tumor growth and angiogenesis despite VEGFR-2 inhibition. frontiersin.orgmdpi.com

Preclinical Approaches to Overcoming Resistance

To address the challenge of this compound resistance, several preclinical strategies are being investigated. These approaches focus on targeting the identified resistance mechanisms, often through combination therapies.

Targeting Downstream Signaling Pathways

Given that resistance can arise from the activation of signaling pathways downstream of VEGFR-2, a logical approach is to inhibit these pathways directly. nih.govnih.gov

Preclinical strategies include:

PI3K/AKT/mTOR Inhibitors : The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govmdpi.com Preclinical studies have shown that combining VEGFR-2 inhibitors with inhibitors of this pathway can be effective. nih.gov For example, the combination of a PI3K/mTOR inhibitor with an EGFR-TKI (which can also be bypassed by this pathway) has shown promise in overcoming resistance. nih.gov

MEK Inhibitors : The RAS/RAF/MEK/ERK pathway is another critical downstream cascade. spandidos-publications.com Combining MEK inhibitors with targeted therapies like EGFR inhibitors has demonstrated the ability to restore sensitivity in resistant models. nih.gov

Src Inhibitors : The Src kinase is involved in VEGFR-2 signaling and can contribute to a positive feedback loop that further activates the receptor. spandidos-publications.com Targeting Src could therefore disrupt this cycle and enhance the effects of VEGFR-2 blockade. spandidos-publications.com

By targeting these downstream effectors, it may be possible to overcome resistance even when upstream bypass pathways are activated. nih.gov

Combinatorial Strategies with Other Targeted Agents or Chemotherapeutics

Combining this compound with other anti-cancer agents is a primary strategy to overcome resistance and enhance efficacy. nih.govopenaccessjournals.com This approach aims to target multiple pathways simultaneously, reducing the likelihood of escape through any single mechanism.

Preclinical and clinical studies have explored combinations with:

Chemotherapy : this compound has been evaluated in combination with various chemotherapeutic agents, such as paclitaxel (B517696) and docetaxel (B913). nih.govdovepress.com The rationale is that chemotherapy can target rapidly dividing tumor cells while this compound inhibits the blood supply necessary for their growth. Preclinical models have shown that this combination can be more effective than either agent alone. openaccessjournals.comoncotarget.com In a breast cancer model, combining a VEGF antibody with docetaxel overcame acquired resistance to the chemotherapy agent. nih.gov

Other Targeted Agents :

EGFR Inhibitors : Dual inhibition of EGFR and VEGF pathways has been shown in preclinical studies to delay the emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs). ascopubs.org The combination of this compound with EGFR inhibitors like erlotinib (B232) and osimertinib (B560133) is being investigated. ascopubs.orgsci-hub.se

Immune Checkpoint Inhibitors : There is a strong rationale for combining anti-angiogenic agents with immunotherapy. Anti-angiogenics can normalize the tumor vasculature, which may enhance the infiltration and activity of immune cells. frontiersin.org Preclinical models have demonstrated synergistic anti-tumor effects when combining anti-VEGFR-2 antibodies with anti-PD-1 or anti-PD-L1 drugs. frontiersin.org

Inhibitors of Bypass Pathways : Targeting the specific bypass pathways involved in resistance is a promising strategy. This includes combining this compound with inhibitors of FGF, PDGF, or Ang-2 signaling. mdpi.com

These combinatorial approaches aim to create a multi-pronged attack on the tumor and its microenvironment, making it more difficult for resistance to develop. nih.govopenaccessjournals.com

Table of Research Findings on this compound Resistance and Preclinical Strategies

Resistance Mechanism Key Findings from Preclinical/Clinical Studies Potential Therapeutic Strategy Reference
Bypass Signaling (FGF/PDGF) Activation of FGF and PDGF pathways compensates for VEGF/VEGFR-2 inhibition.Combination therapy with FGF/PDGF inhibitors. mdpi.comamegroups.orgoaepublish.com
Bypass Signaling (Ang-2/Tie2) Upregulation of Ang-2 sustains vascularization when VEGF is blocked.Dual inhibition of VEGF and Ang-2. mdpi.comfrontiersin.org
Upregulation of Pro-Angiogenic Factors Increased expression of VEGFC, VEGFD, and other factors circumvents VEGFR-2 blockade.Targeting multiple pro-angiogenic factors simultaneously. amegroups.orgresearchgate.net
Downstream Pathway Activation (PI3K/AKT, MAPK) Constitutive activation of downstream pathways drives growth despite VEGFR-2 inhibition.Combination with PI3K, AKT, or MEK inhibitors. spandidos-publications.comnih.gov
Combination with Chemotherapy This compound plus paclitaxel or docetaxel shows enhanced anti-tumor activity.Continue exploring optimal chemotherapy combinations. nih.govopenaccessjournals.comdovepress.com
Combination with Immunotherapy Anti-VEGFR-2 therapy can enhance immune cell infiltration and the efficacy of PD-1/PD-L1 blockade.Combination of this compound with immune checkpoint inhibitors. frontiersin.orgtandfonline.com

Modulating the Tumor Microenvironment to Restore Sensitivity

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, signaling molecules, and extracellular matrix that plays a critical role in tumor progression and the development of therapeutic resistance. spandidos-publications.combiomedpharmajournal.org Resistance to anti-angiogenic agents like this compound can be influenced by various components of the TME, which can promote tumor survival and escape from therapy through mechanisms such as creating a hypoxic and immunosuppressive milieu. ascopubs.org Preclinical research has focused on strategies to modulate the TME to overcome this resistance and restore sensitivity to this compound, primarily by combining it with other agents that can alter the TME's composition and function. spandidos-publications.combiomedpharmajournal.org

One of the key ways the TME contributes to resistance is by evolving in response to treatment. spandidos-publications.com Therapies can induce molecular and cellular changes that foster resistance and recurrence. spandidos-publications.com Therefore, strategies aimed at reprogramming the TME are being investigated to enhance the efficacy of targeted agents like this compound. nih.govfrontiersin.org These strategies include normalizing the tumor vasculature, altering the immune cell infiltrate, and inhibiting compensatory signaling pathways. spandidos-publications.comtandfonline.com

Reversing Chemoresistance by Targeting TME-Mediated Factors

Preclinical studies have explored how this compound, in combination with other drugs, can reverse resistance by altering the TME. In paclitaxel-resistant gastric cancer cell lines, resistance is associated with the activation of pro-angiogenic factors, the overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), and the dissemination of resistance factors through exosomes within the tumor microenvironment. frontiersin.orgresearchgate.netnih.gov

A preclinical study investigated a triple combination of this compound, paclitaxel, and elacridar (B1662867) (a P-gp inhibitor) in paclitaxel-resistant gastric cancer cells. The findings demonstrated that this combination could effectively resensitize the resistant cells. This compound significantly decreased the expression of angiogenic molecules and Tubulinβ III (TUBβIII), a protein linked to microtubule stability and drug resistance. frontiersin.orgresearchgate.net Simultaneously, elacridar restored the intracellular access of paclitaxel by inhibiting the P-gp efflux pump, thereby recovering its cytotoxic effects. frontiersin.orgresearchgate.net Furthermore, the combination of this compound and paclitaxel led to a significant reduction in the nuclear levels of proteins involved in cell cycle progression and proliferation, such as β-catenin, NFkB, and CyclinB1, in both sensitive and resistant cells. frontiersin.orgnih.gov These results highlight that targeting both angiogenesis and specific resistance mechanisms within the TME can restore chemosensitivity. frontiersin.orgnih.gov

Table 1: Preclinical Effects of Combined this compound, Paclitaxel, and Elacridar on Gastric Cancer Cells This table is interactive. You can sort and filter the data.

Molecular Target Combination Observed Effect in Resistant Cells Reference
Angiogenic Molecules This compound Significant reduction in expression frontiersin.org, researchgate.net
TUBβIII This compound Significant reduction in expression frontiersin.org, researchgate.net
P-glycoprotein (P-gp) Elacridar Inhibition of chemotherapy efflux frontiersin.org
β-catenin This compound + Paclitaxel Significant reduction in nuclear expression frontiersin.org, nih.gov
NFkB This compound + Paclitaxel Significant reduction in nuclear expression frontiersin.org, nih.gov

Remodeling the Immune Microenvironment to Enhance Therapeutic Efficacy

A significant preclinical strategy to overcome this compound resistance involves modulating the immune components of the TME. The VEGF-VEGFR2 signaling axis, which this compound inhibits, is known to contribute to an immunosuppressive microenvironment. nih.gov High levels of VEGF can inhibit T-cell proliferation and infiltration into the tumor. nih.gov By blocking VEGFR2, this compound can help reverse this immunosuppression, making the TME more favorable for an anti-tumor immune response. nih.govassaygenie.com This has led to investigations combining this compound with immune checkpoint inhibitors (ICIs), such as those targeting the PD-1/PD-L1 pathway. assaygenie.comnih.gov

Preclinical and translational studies have shown that this compound-containing therapies can induce several favorable changes in the TME:

Increased CD8+ T-cell Infiltration : Treatment with this compound has been shown to increase the infiltration of cytotoxic CD8+ T cells into the tumor. nih.gov This is a critical step in enabling the immune system to recognize and attack cancer cells.

Reduction of Regulatory T cells (Tregs) : The therapy significantly reduces the number of immunosuppressive regulatory T cells (Tregs) within the TME. ascopubs.orgnih.gov Specifically, VEGFR2 is highly expressed on a subset of highly proliferative effector Tregs (eTregs), and blocking this receptor with this compound can directly impact their population. nih.gov

Induction of PD-L1 Expression : this compound treatment has been observed to increase the expression of PD-L1 within the tumor. nih.gov While PD-L1 is an immune checkpoint that can suppress T-cell activity, its upregulation following this compound therapy suggests the creation of an "inflamed" TME where an anti-PD-1/PD-L1 therapy would be more effective. nih.gov This phenomenon is described as acquired resistance, where the tumor adapts to an initial immune attack. nih.gov

This remodeling of the TME provides a strong rationale for combining this compound with ICIs like pembrolizumab (B1139204). nih.govnih.gov By first alleviating the VEGF-mediated immunosuppression and promoting T-cell infiltration with this compound, the TME becomes more susceptible to the effects of checkpoint inhibitors, which work to unleash the anti-tumor activity of these newly arrived T-cells. nih.govaacrjournals.org

Table 2: Modulation of the Tumor Immune Microenvironment by this compound-Containing Therapies (Preclinical/Translational Findings) This table is interactive. You can sort and filter the data.

Cancer Type Combination Therapy Effect on CD8+ T cells Effect on Regulatory T cells (Tregs) Effect on PD-L1 Expression Reference
Gastric Cancer This compound + Chemotherapy Increased Infiltration Significant Reduction Increased Expression nih.gov
Non-Small Cell Lung Cancer This compound + Pembrolizumab Enhanced T-cell infiltration (inferred) Counteracts immunosuppression by MDSCs/Tregs Aims to restore sensitivity to anti-PD-1 nih.gov
Non-Small Cell Lung Cancer This compound + Pembrolizumab Not specified Not specified Not specified aacrjournals.org

Targeting Compensatory Signaling Pathways

Resistance to anti-VEGF/VEGFR2 therapies can also emerge through the upregulation of alternative pro-angiogenic signaling pathways. mdpi.com Preclinical models have shown that tumors can adapt to VEGFR2 blockade by increasing their reliance on other pathways, such as those driven by Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF). mdpi.com In a pancreatic cancer mouse model, resistance to anti-VEGF therapy was mediated by the upregulation of FGF. mdpi.com This finding suggests that a strategy to overcome this form of resistance is the simultaneous inhibition of both the VEGF and FGF pathways. Preclinical experiments demonstrated that this dual-pathway inhibition successfully restored sensitivity to the anti-angiogenic therapy. mdpi.com This indicates that combining this compound with inhibitors of compensatory pathways like FGF could be a viable approach to overcoming acquired resistance.

Biomarker Discovery and Mechanistic Translational Research

Circulating Biomarkers Related to Angiogenesis and Ramucirumab Activity

The administration of this compound, a monoclonal antibody that blocks the binding of VEGF ligands to VEGFR-2, induces significant and dynamic changes in the concentrations of various circulating factors related to angiogenesis. Monitoring these molecules provides insights into the pharmacodynamic effects of the drug and may hold prognostic or predictive value.

Changes in Soluble VEGF-A, VEGF-C, VEGF-D, and Placental Growth Factor (PlGF) Levels

Following treatment with this compound, a consistent pattern of change is observed in the levels of several VEGF family ligands. This compound treatment has been shown to lead to a marked and rapid increase in the plasma concentrations of soluble VEGF-A. This phenomenon is thought to be a physiological response to the VEGFR-2 blockade, where the unbound VEGF-A accumulates in the bloodstream. Studies have documented this surge in both preclinical models and clinical trials across various cancer types.

In contrast to VEGF-A, the levels of placental growth factor (PlGF) have been observed to decrease in patients responding to this compound. This suggests that PlGF may be a potential biomarker for identifying patients who are benefiting from the therapy. The underlying mechanism for this decrease is not fully elucidated but may reflect the complex interplay of angiogenic factors under therapeutic pressure.

Changes in VEGF-C and VEGF-D, which are also ligands for VEGFR-2 in addition to their primary receptor VEGFR-3, have been investigated as well. While the data are less extensive compared to VEGF-A, some studies suggest that baseline levels and on-treatment changes in these factors could also have prognostic implications. For instance, in some analyses, high baseline levels of VEGF-D have been associated with poorer outcomes, and a decrease in its concentration during treatment has been linked to better prognosis.

Table 1: Summary of Changes in Circulating Angiogenic Factors with this compound Treatment

Biomarker Change with this compound Potential Clinical Significance
Soluble VEGF-A Increased Pharmacodynamic marker of target engagement
Placental Growth Factor (PlGF) Decreased in responders Potential predictive biomarker of response
Soluble VEGF-C Variable Prognostic potential under investigation
Soluble VEGF-D Decrease associated with better prognosis Potential prognostic biomarker

Monitoring of Soluble VEGFR-1 and Soluble VEGFR-2 Concentrations

In addition to the ligands, the soluble forms of their receptors, sVEGFR-1 and sVEGFR-2, are also key circulating biomarkers. Soluble VEGFR-1, which can sequester VEGF-A, often shows dynamic changes during anti-angiogenic therapy. This compound treatment has been associated with a decrease in the levels of free sVEGFR-2, which is consistent with the drug binding to its target.

The baseline concentrations and subsequent changes in sVEGFR-2 have been explored for their predictive and prognostic value. Some studies have indicated that patients with a more pronounced decrease in sVEGFR-2 levels following this compound administration may have improved clinical outcomes. This suggests that the extent of target engagement, as reflected by the reduction in circulating sVEGFR-2, could be a determinant of efficacy.

Cellular and Tissue-Based Biomarkers

Beyond circulating molecules, the characteristics of the tumor itself and its surrounding microenvironment provide a rich source of potential biomarkers for this compound therapy. These include the expression of the drug's target, VEGFR-2, and the composition of immune cells within the tumor.

VEGFR-2 Expression Levels in Endothelial and Tumor Cells

Given that this compound's primary target is VEGFR-2, its expression level in tumor-associated vasculature is a logical biomarker candidate. High VEGFR-2 expression on endothelial cells within the tumor would theoretically indicate a greater dependence on this signaling pathway for angiogenesis, potentially rendering the tumor more susceptible to this compound. However, clinical studies have yielded mixed results regarding the predictive value of endothelial VEGFR-2 expression. While some retrospective analyses have suggested a correlation between higher expression and better outcomes with this compound, this has not been consistently validated across all studies and tumor types.

Interestingly, some tumor cells also express VEGFR-2, suggesting a potential for autocrine or paracrine signaling that could directly promote tumor growth. The significance of tumoral VEGFR-2 expression as a predictive biomarker for this compound is an area of active investigation. It is hypothesized that in such cases, this compound may exert a direct anti-tumor effect in addition to its anti-angiogenic activity.

Characterization of Immune Cell Subpopulations within the Tumor Microenvironment (e.g., Effector Regulatory T cells (eTregs), CD8+ T cells, Myeloid-Derived Suppressor Cells)

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and various immune cell populations that can either suppress or promote tumor growth. Anti-angiogenic therapies like this compound can modulate this environment, in part by "normalizing" the tumor vasculature and improving immune cell infiltration.

Recent research has begun to unravel the interplay between this compound and the immune landscape. For instance, some studies suggest that this compound may decrease the population of effector regulatory T cells (eTregs), which are potent suppressors of anti-tumor immunity. By reducing eTregs, this compound could potentially unleash a more effective anti-tumor immune response.

Furthermore, the impact of this compound on cytotoxic CD8+ T cells, the primary effectors of anti-tumor immunity, is of great interest. Improved vascular function following treatment may facilitate the trafficking and infiltration of these cells into the tumor. Concurrently, a reduction in myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell type, has been observed in some contexts, further contributing to a more immune-permissive microenvironment.

Table 2: Potential Effects of this compound on Immune Cell Subpopulations

Immune Cell Subpopulation Typical Function in TME Potential Effect of this compound
Effector Regulatory T cells (eTregs) Immunosuppression Decrease
CD8+ T cells Anti-tumor immunity Increased infiltration/activity
Myeloid-Derived Suppressor Cells (MDSCs) Immunosuppression Decrease

PD-L1 Expression in the Tumor Microenvironment

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, when expressed on tumor cells or immune cells, can inhibit the anti-tumor activity of T cells. The expression of PD-L1 is often associated with an exhausted immune microenvironment. The combination of this compound with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis has shown promise in clinical trials.

Translational research is exploring how this compound might affect PD-L1 expression. It is hypothesized that by modulating the tumor microenvironment, this compound could potentially alter PD-L1 expression levels, thereby sensitizing tumors to PD-1/PD-L1 blockade. Understanding the baseline PD-L1 status and its dynamic changes during this compound therapy is a key area of investigation for optimizing combination strategies.

Methodologies for Biomarker Discovery in Preclinical and Translational Settings

The identification of predictive and prognostic biomarkers is critical for optimizing the clinical application of this compound. In preclinical and translational research, a variety of sophisticated methodologies are employed to investigate the molecular and cellular changes induced by this compound, aiming to uncover markers that correlate with treatment response and patient outcomes. These techniques range from the quantification of soluble factors in circulation to the detailed characterization of cellular markers and the complex architecture of the tumor microenvironment.

ELISA and Multiplex Assays for Soluble Factors

Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex assays are fundamental tools for quantifying soluble factors, such as cytokines and angiogenic proteins, in patient plasma and serum. clinicaltrials.gov These liquid biopsy approaches are minimally invasive and allow for dynamic monitoring of biological responses to this compound treatment over time.

In studies involving this compound, these assays have been pivotal in analyzing circulating biomarkers associated with angiogenesis. sci-hub.se For instance, in a phase II study of this compound for advanced hepatocellular carcinoma, multiplex assays were used to evaluate circulating vascular endothelial growth factor (VEGF), soluble VEGFR-1 (sVEGFR-1), placental growth factor (PlGF), and other factors. aacrjournals.orgnih.gov The results showed an increase in serum VEGF and PlGF and a transient decrease in soluble VEGFR-2 (sVEGFR-2) following treatment. aacrjournals.orgnih.gov

Soluble Factor Assay Method Cancer Type Key Research Finding Citation(s)
VEGF Multiplex Assay Hepatocellular Carcinoma Serum levels increased after this compound treatment. aacrjournals.orgnih.gov
Placental Growth Factor (PlGF) Multiplex Assay Hepatocellular Carcinoma, Gastric Cancer Plasma levels increased from baseline during this compound treatment. sci-hub.seaacrjournals.orgnih.gov
Soluble VEGFR-2 (sVEGFR-2) ELISA, Multiplex Assay Hepatocellular Carcinoma, Gastric Cancer Showed a transient decrease after treatment; an early increase after cycle 1 was associated with improved survival in gastric cancer. aacrjournals.orgresearchgate.netnih.gov
VEGF-D ELISA, Multiplex Assay Gastric Cancer Plasma levels increased from baseline during this compound treatment. sci-hub.senih.govresearchgate.net
Angiopoietin-2 Multiplex Assay Gastric Cancer Plasma concentration decreased during this compound treatment and increased after discontinuation. sci-hub.senih.govresearchgate.netfrontiersin.org
VEGF-A ELISA Gastric Cancer Higher baseline levels were associated with worse overall survival. researchgate.netnih.gov
VEGF-C, sVEGFR1, sVEGFR3 Serum Assay Gastric/Gastroesophageal Junction Cancer Retrospective analysis in the REGARD trial did not find a statistically significant association with this compound efficacy. nih.gov

Immunohistochemistry and Flow Cytometry for Cellular Markers

Immunohistochemistry (IHC) and flow cytometry are indispensable techniques for identifying and quantifying cellular markers within tumor tissues and in circulation. IHC allows for the visualization of protein expression and localization within the spatial context of the tumor tissue, while flow cytometry enables high-throughput, multi-parametric analysis of individual cells, particularly immune cells.

Flow cytometry has been crucial for dissecting the immunological impact of this compound. A prospective study in advanced gastric cancer used flow cytometry to analyze peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs). nih.gov The results showed that this compound-containing therapy led to an increase in CD8+ T-cell infiltration and a significant reduction in effector regulatory T cells (eTreg cells, defined as CD45RA−FOXP3highCD4+) within the tumor microenvironment. nih.gov In vitro analysis further confirmed high VEGFR2 expression on eTreg cells. nih.gov Flow cytometry can also be used to confirm the binding affinity of this compound to VEGFR-2 on various cancer cell lines. nih.gov

Cellular Marker Methodology Sample Type Key Research Finding Citation(s)
VEGFR-2 Immunohistochemistry (IHC) Tumor Tissue Expressed in tumor and endothelial cells; expression level was not identified as a statistically significant predictive biomarker. nih.govmdpi.com
VEGFA Immunohistochemistry (IHC) Tumor Tissue (Gastric Cancer) Overexpression was more frequent in patients with disease control during this compound treatment. mdpi.com
PD-L1 Immunohistochemistry (IHC) Tumor Tissue (Urothelial Cancer) Higher baseline PD-L1 expression was associated with increased overall survival with this compound plus docetaxel (B913). escholarship.org
CD8+ T cells Flow Cytometry, IHC Tumor-Infiltrating Lymphocytes (TILs) Infiltration increased within the tumor microenvironment after this compound-containing therapy. nih.gov
Effector Regulatory T cells (eTregs) Flow Cytometry Tumor-Infiltrating Lymphocytes (TILs) Frequency was significantly reduced in TILs after this compound-containing therapy; high pre-treatment frequency correlated with response. nih.gov
CD42b Immunohistochemistry (IHC) Liver Metastasis Tissue Scores reflecting platelet aggregation were noted to increase with this compound treatment. spandidos-publications.com

Digital Spatial Profiling and Mass Cytometry for Comprehensive Tumor Microenvironment Characterization

To gain a deeper understanding of the complex interplay between tumor cells, immune cells, and the vasculature, advanced technologies like Digital Spatial Profiling (DSP) and Mass Cytometry (Cytometry by Time-of-Flight, CyTOF) are being utilized. fynnbio.com These high-dimensional platforms provide unprecedented detail about the spatial organization and cellular composition of the tumor microenvironment (TME).

DSP technology allows for highly multiplexed, spatially resolved profiling of proteins and RNA from specific regions of interest within a single tissue section. fynnbio.comfrontiersin.org This enables researchers to compare the molecular landscape of different areas, such as the tumor core versus the invasive margin, or to analyze distinct cellular compartments like tumor and stroma. In a phase II trial combining this compound with pembrolizumab (B1139204) for refractory gastric cancer, DSP was performed on tumor samples. ascopubs.orgascopubs.orgresearchgate.net This analysis revealed distinct TME phenotypes between responders and non-responders. ascopubs.orgascopubs.org Responders were characterized by high cytotoxic T lymphocyte (CTL) infiltration and vascular normalization post-treatment. ascopubs.orgresearchgate.net Furthermore, spatial profiling showed a shorter median distance between immune cells and blood vessels in responders, suggesting enhanced immune cell migration into the tumor. ascopubs.orgascopubs.org

Mass cytometry, or CyTOF, uses heavy metal isotopes instead of fluorophores to label antibodies, allowing for the simultaneous measurement of over 40 parameters on a single-cell level with minimal signal overlap. This provides a comprehensive view of cellular phenotypes and functional states. In the same gastric cancer trial, mass cytometry of peripheral blood revealed that responders had lower proportions of myeloid-derived suppressor cells (MDSCs). ascopubs.orgresearchgate.net Imaging mass cytometry, a related technique, has been used to analyze the spatial relationships between immune cells in tumor biopsies, showing, for example, a decrease in FOXP3+ regulatory T cells and an increase in the CD8+ T cell to Treg ratio after treatment with this compound/paclitaxel (B517696). researchgate.net

Technology Research Application Cancer Type Key Research Finding Citation(s)
Digital Spatial Profiling (DSP) Characterize TME phenotypes in responders vs. non-responders. Gastric Cancer Responders showed high CTL infiltration, vascular normalization, and shorter distances between immune cells and vessels post-treatment. ascopubs.orgascopubs.orgresearchgate.net
Mass Cytometry (CyTOF) Analyze immune cell populations in peripheral blood. Gastric Cancer Responders had lower proportions of myeloid-derived suppressor cells (MDSCs). ascopubs.orgascopubs.orgresearchgate.net
Imaging Mass Cytometry Analyze spatial relationships of immune cells in tumor tissue. Gastroesophageal Adenocarcinoma Observed a decrease in FOXP3+ Tregs and an increase in the CD8/Treg ratio on-treatment. researchgate.net

Combination Strategies: Mechanistic Rationales and Preclinical Insights

Ramucirumab in Combination with Chemotherapeutic Agents

The combination of this compound with traditional chemotherapeutic agents is founded on the principle of enhancing the efficacy of chemotherapy by modulating the tumor microenvironment. Preclinical studies have consistently demonstrated that this combination leads to improved anti-tumor activity compared to either agent alone. oncotarget.com

Rationale for Synergy: Enhanced Drug Delivery due to Vascular Normalization

A key mechanism underlying the synergy between this compound and chemotherapy is the normalization of tumor vasculature. assaygenie.compnas.org Tumors often have aberrant and leaky blood vessels, which leads to high interstitial fluid pressure and hinders the effective delivery of chemotherapeutic drugs to the tumor core. assaygenie.com

By blocking the VEGFR-2 signaling pathway, this compound can lead to a more organized and functional tumor vasculature. This "vascular normalization" is characterized by:

Reduced vessel permeability.

Increased pericyte coverage of blood vessels. nih.gov

A more regular and less tortuous vessel network.

This normalization of the tumor vasculature reduces interstitial fluid pressure, thereby improving blood perfusion and enhancing the delivery and penetration of co-administered chemotherapeutic agents into the tumor tissue. assaygenie.comresearchgate.net Preclinical studies have shown that this enhanced delivery can lead to greater efficacy of the chemotherapeutic agent. nih.gov For instance, the murine version of this compound, DC101, has been shown to improve the anti-tumor activity of chemotherapy in several pediatric solid tumor xenograft models. oncotarget.com

Impact on Tumor Cell Proliferation and Apoptosis in Combined Regimens (e.g., with Paclitaxel)

The combination of this compound and paclitaxel (B517696) has been shown to have a synergistic effect on inhibiting tumor cell growth by impacting both proliferation and apoptosis. nih.gov While this compound's primary mechanism is anti-angiogenic, it can also directly affect tumor cells that express VEGFR-2, leading to reduced proliferation. researchgate.net

In preclinical gastric cancer models, the combination of this compound with nab-paclitaxel was more effective at reducing tumor growth than either agent alone. aacrjournals.org While this compound alone had no significant effect on intratumoral proliferation in one study, its combination with nab-paclitaxel led to a greater reduction in tumor cell proliferation compared to nab-paclitaxel monotherapy. aacrjournals.org

Furthermore, the combination therapy can lead to increased apoptosis, or programmed cell death. researchgate.net Paclitaxel is known to induce apoptosis by stabilizing microtubules and causing cell cycle arrest. researchgate.net Preclinical studies in gastric cancer cell lines have demonstrated that the addition of this compound potentiates the pro-apoptotic effects of paclitaxel. nih.govresearchgate.net The combination of nab-paclitaxel with this compound, however, did not show a significant difference in inducing apoptosis compared to nab-paclitaxel alone in one preclinical model. aacrjournals.org

Preclinical Effects of this compound and Paclitaxel Combination on Tumor Cells

This table summarizes key findings from preclinical studies on the combined effects of this compound and paclitaxel on tumor cell processes.

FindingCancer ModelEffectReference
Synergistic inhibition of cell growthHuman gastric cancer cell linesThe combination of this compound and paclitaxel was more effective at inhibiting cell growth than either drug alone. nih.gov
Enhanced inhibition of tumor growthGastric cancer xenografts (MKN-45)The combination of nab-paclitaxel and this compound resulted in additive tumor growth inhibition. aacrjournals.org
Increased apoptosisHuman gastric cancer cell linesThe combination of this compound and paclitaxel led to a synergistic increase in apoptosis. researchgate.net

Modulation of Cell Cycle Progression and Microtubule Dynamics by Combined Agents

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequent apoptosis. nih.govnih.gov Preclinical research indicates that this compound can enhance the cell cycle inhibitory effects of paclitaxel. nih.gov

In studies on gastric cancer cell lines, the combination of this compound and paclitaxel resulted in a more pronounced blockage of cell cycle progression compared to paclitaxel alone. nih.govresearchgate.net This synergistic action is thought to be mediated through the modulation of key proteins involved in cell cycle control. researchgate.net

Furthermore, the combination of these agents has been observed to have a synergistic effect on the expression of proteins crucial for microtubule organization. nih.gov Paclitaxel is known to interfere with microtubule dynamics by binding to β-tubulin. researchgate.net The combined treatment with this compound appears to enhance this effect, potentially overcoming mechanisms of resistance related to microtubule disorganization. nih.govnih.gov

This compound in Combination with Immunotherapies

The interplay between angiogenesis and the immune system has provided a strong rationale for combining anti-angiogenic agents like this compound with immunotherapies, such as immune checkpoint inhibitors. researchgate.net

Rationale for Synergy: Interplay between Angiogenesis and Immune Suppression

Angiogenesis, driven by factors like VEGF, plays a significant role in creating an immunosuppressive tumor microenvironment (TME). nih.gov The abnormal tumor vasculature can act as a physical barrier, preventing the infiltration of immune effector cells, such as CD8+ T cells, into the tumor. nih.govfrontiersin.org

VEGF itself has direct immunosuppressive effects. tandfonline.com It can:

Inhibit the maturation of dendritic cells, which are crucial for initiating an anti-tumor immune response. tandfonline.com

Promote the proliferation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the immune response. nih.gov

Directly suppress the function of T cells. tandfonline.com

By blocking the VEGFR-2 pathway, this compound can counteract these immunosuppressive effects. nih.gov This creates a more favorable environment for the activity of immune checkpoint inhibitors, which work by "releasing the brakes" on the immune system. The combination of anti-angiogenic therapy and immunotherapy can therefore have a reciprocal beneficial effect. nih.gov

Alteration of the Immunosuppressive Tumor Microenvironment

Preclinical and clinical studies have shown that combining this compound with immune checkpoint inhibitors can lead to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-supportive state. frontiersin.orgtandfonline.com

This alteration is characterized by several key changes:

Increased T-cell Infiltration: By normalizing the tumor vasculature, this compound facilitates the infiltration of effector T cells into the tumor. tandfonline.com

Modulation of Immune Cell Populations: VEGFR-2 blockade can lead to a decrease in immunosuppressive cells like Tregs and M2-phenotype tumor-associated macrophages (TAMs), while increasing the numbers of cytotoxic CD8+ T cells. tandfonline.comaacrjournals.org

Enhanced Antigen Presentation: Inhibition of the VEGF pathway can improve the function of dendritic cells, leading to more effective presentation of tumor antigens to T cells. tandfonline.com

This remodeling of the TME can overcome resistance to immunotherapy and enhance the anti-tumor immune response. researchgate.net Preclinical models have demonstrated that the combination of VEGFR-2 inhibition and PD-1/PD-L1 blockade leads to synergistic anti-tumor efficacy. tandfonline.com

Impact of this compound on the Tumor Immune Microenvironment

This table outlines the key changes in the tumor immune microenvironment induced by this compound, providing a rationale for its combination with immunotherapy.

Component of TMEEffect of this compoundMechanismReference
Tumor VasculatureNormalizationInhibition of VEGFR-2 signaling leads to a more organized and less leaky vasculature. tandfonline.com
Immune Cell InfiltrationIncreasedNormalized vasculature facilitates the entry of effector T cells into the tumor. nih.gov
Regulatory T cells (Tregs)DecreasedVEGF blockade can reduce the proliferation of these immunosuppressive cells. aacrjournals.org
Myeloid-Derived Suppressor Cells (MDSCs)DecreasedCounteracting the immunosuppressive effects of VEGF. nih.gov
Tumor-Associated Macrophages (TAMs)Polarization from M2 to M1 phenotypeShifting from an immunosuppressive (M2) to an immune-stimulatory (M1) phenotype. tandfonline.com
Dendritic CellsEnhanced functionInhibition of VEGF signaling improves maturation and antigen presentation. tandfonline.com
Reduction of Effector Regulatory T cells (eTregs)

Vascular Normalization Enhancing Immune Cell Transendothelial Migration

Beyond its direct effects on immune cells, this compound's primary anti-angiogenic activity contributes to a phenomenon known as vascular normalization. ascopubs.orgascopubs.orgresearchgate.net The abnormal and chaotic vasculature of tumors often hinders the infiltration of immune cells. frontiersin.orgmdpi.com Anti-angiogenic therapy can help to prune and fortify tumor vessels, leading to a more normalized and efficient vasculature. mdpi.com This vascular normalization enhances the perfusion of blood and oxygen into the tumor, creating a more favorable environment for immune cell function. mdpi.com

Crucially, this process improves the transendothelial migration of immune cells, allowing them to move from the bloodstream into the tumor tissue more effectively. ascopubs.orgascopubs.orgresearchgate.net In a phase II trial of this compound and pembrolizumab (B1139204) in refractory gastric cancer, responders exhibited vascular normalization, and spatial profiling revealed a shorter median distance between immune cells and blood vessels, suggesting enhanced migration. ascopubs.orgascopubs.orgresearchgate.net This improved trafficking of immune cells into the tumor is a critical step for a successful anti-tumor immune response. mdpi.com

This compound in Combination with Other Targeted Therapies

The strategy of combining this compound with other targeted therapies is based on the principle of dual blockade of interconnected signaling pathways that are critical for tumor growth and survival.

Dual Blockade of Interconnected Pathways (e.g., EGFR and VEGF)

A strong biological rationale supports the combination of inhibitors targeting the Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR) pathways. medpagetoday.comascopubs.org There is significant crosstalk between these two pathways. kindai.ac.jp In EGFR-mutated non-small cell lung cancer (NSCLC), for instance, the constitutively active EGFR signaling pathway leads to an increase in VEGF expression. ascopubs.orgmedpath.com This elevated VEGF, in turn, can contribute to the development of resistance to EGFR tyrosine kinase inhibitors (TKIs). medpagetoday.commedpath.com Therefore, a dual blockade of both EGFR and VEGFR-2 is a logical strategy to overcome or delay the emergence of resistance and enhance anti-tumor activity. ascopubs.orgascopubs.org

Preclinical Evidence of Enhanced Anti-Tumor Effects

Preclinical studies have consistently demonstrated the enhanced anti-tumor effects of combining this compound with EGFR inhibitors. medpagetoday.comascopubs.orgkindai.ac.jp In preclinical models of EGFR-mutated NSCLC, the dual inhibition of the EGFR and VEGF pathways delayed the emergence of resistance to EGFR TKIs. medpagetoday.comascopubs.orgascopubs.org The combination of this compound with the EGFR TKI erlotinib (B232) has shown superior anti-tumor activity compared to inhibiting the EGFR pathway alone in preclinical settings. kindai.ac.jp These preclinical findings have provided a solid foundation for clinical trials investigating these combination therapies. medpagetoday.comascopubs.org For example, the RELAY phase III trial, which evaluated this compound plus erlotinib, demonstrated a significant improvement in progression-free survival in patients with untreated EGFR-mutated metastatic NSCLC, validating the preclinical hypothesis. ascopubs.orgkindai.ac.jpresearchgate.net

Table of Preclinical Findings for this compound Combination Strategies

Combination StrategyPreclinical Model/Study TypeKey FindingReference
This compound + Immune Checkpoint Inhibitor (Pembrolizumab)Non-Small Cell Lung Cancer (NSCLC) - Phase II Trial with preclinical correlationIncreased infiltration of CD8+ T cells into the tumor microenvironment. aacrjournals.org
This compoundAdvanced Gastric Cancer - Clinical study with preclinical insightsReduction in the proliferation of effector regulatory T cells (eTregs). nih.govbmj.com
This compoundAdvanced Gastric Cancer - Clinical study with preclinical insightsIncreased PD-L1 expression and decreased PD-1 on CD8+ T cells in tumors. nih.govnih.gov
This compound + Immune Checkpoint Inhibitor (Pembrolizumab)Refractory Gastric Cancer - Phase II Trial with spatial profilingVascular normalization leading to enhanced transendothelial migration of immune cells. ascopubs.orgascopubs.orgresearchgate.net
This compound + EGFR Inhibitor (Erlotinib)EGFR-mutated NSCLC - Preclinical modelsDelayed emergence of resistance to EGFR Tyrosine Kinase Inhibitors (TKIs). medpagetoday.comascopubs.orgascopubs.org
This compound + EGFR Inhibitor (Erlotinib)EGFR-mutated NSCLC - Preclinical studiesImproved anti-tumor activity compared to EGFR pathway inhibition alone. kindai.ac.jp

Impact on the Tumor Microenvironment

Direct Effects on Tumor Angiogenesis and Vascular Architecture

Ramucirumab's primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. assaygenie.comresearchgate.net By binding to the extracellular domain of VEGFR-2, this compound blocks the binding of its ligands, including VEGF-A, VEGF-C, and VEGF-D. drugbank.comtandfonline.comlilly.com This action prevents the activation of VEGFR-2 and the subsequent downstream signaling pathways that promote the proliferation, migration, and survival of endothelial cells. assaygenie.comresearchgate.net

The inhibition of VEGFR-2 signaling by this compound leads to a reduction in tumor neovascularization. tandfonline.com Preclinical studies have demonstrated that this compound and its murine equivalent, DC101, effectively block VEGFR-2 signaling, resulting in significant anti-angiogenic and antitumor activity. openaccessjournals.comnih.gov This blockade of new blood vessel formation effectively limits the supply of oxygen and essential nutrients to the tumor, thereby slowing its growth. assaygenie.com

Beyond simply reducing the number of blood vessels, this compound can also contribute to the "normalization" of the tumor vasculature. assaygenie.comascopubs.org Tumors often have a chaotic and leaky network of blood vessels, which can increase the pressure within the tumor and hinder the delivery of other therapeutic agents. assaygenie.com By pruning immature vessels and improving the structure of the remaining ones, this compound can enhance the efficacy of co-administered chemotherapies. assaygenie.com Clinical studies have shown that this vascular normalization can lead to improved treatment outcomes. ascopubs.org For instance, in a phase II trial for refractory gastric cancer, patients who responded to a combination of this compound and pembrolizumab (B1139204) exhibited high cytotoxic T-lymphocyte (CTL) infiltration and vascular normalization in their tumors. ascopubs.org

Table 1: Effects of this compound on Angiogenesis and Vascular Architecture

EffectMechanismOutcomeSupporting Evidence
Inhibition of AngiogenesisBlocks binding of VEGF-A, VEGF-C, and VEGF-D to VEGFR-2. drugbank.comtandfonline.comlilly.comReduces tumor neovascularization and growth. tandfonline.comPreclinical and clinical studies. assaygenie.comopenaccessjournals.comnih.gov
Vascular NormalizationPrunes immature vessels and improves the structure of remaining vessels. assaygenie.comascopubs.orgEnhances delivery and effectiveness of co-administered chemotherapies. assaygenie.comPhase II trial in refractory gastric cancer. ascopubs.org
Reduced Tumor VascularizationInhibits formation of new blood vessels. assaygenie.comStarves tumors of essential nutrients and oxygen, slowing growth. assaygenie.comPreclinical and clinical data. assaygenie.com

Influence on Immune Cell Populations and Their Functionality

The VEGF/VEGFR-2 signaling axis is known to foster an immunosuppressive tumor microenvironment. nih.gov this compound, by blocking this pathway, can reverse these effects and modulate the function of various immune cells. nih.govtandfonline.com

Modulation of T-cell Subsets (e.g., CD8+, CD4+, Tregs)

Clinical research has demonstrated that this compound treatment can lead to significant changes in the T-cell populations within the TME. nih.gov Studies in patients with advanced gastric cancer have shown that this compound-containing therapies increase the infiltration of CD8+ T-cells, which are crucial for killing cancer cells. nih.govnih.gov Concurrently, the expression of the immune checkpoint molecule PD-1 on these CD8+ T-cells was found to be significantly reduced in tumor-infiltrating lymphocytes (TILs). nih.govnih.govascopubs.org

Furthermore, this compound has a notable impact on regulatory T-cells (Tregs), a subset of CD4+ T-cells that suppress the anti-tumor immune response. nih.govbmj.com Specifically, the frequency of highly suppressive effector Tregs (eTregs) has been shown to decrease in TILs following this compound treatment. nih.govascopubs.orgascopubs.org In vitro analyses have revealed that VEGFR-2 is highly expressed on eTregs, and its ligand, VEGFA, promotes their proliferation—an effect that can be inhibited by this compound. nih.govnih.govbmj.com This reduction in Tregs, coupled with the increase in CD8+ T-cells, shifts the balance within the TME towards a more anti-tumor immune state. aacrjournals.orgfrontiersin.org

Table 2: Impact of this compound on T-cell Subsets in Gastric Cancer

T-cell SubsetEffect of this compoundSignificanceSupporting Evidence
CD8+ T-cellsIncreased infiltration in the tumor microenvironment. nih.govnih.govEnhances the direct killing of cancer cells.Clinical studies in advanced gastric cancer. nih.govnih.gov
PD-1 expression on CD8+ T-cellsSignificantly decreased in tumor-infiltrating lymphocytes (TILs). nih.govnih.govascopubs.orgReduces T-cell exhaustion and enhances anti-tumor activity.Flow cytometry analysis of TILs. ascopubs.org
Effector Regulatory T-cells (eTregs)Significantly decreased in TILs. nih.govascopubs.orgascopubs.orgReduces immunosuppression within the tumor microenvironment.In vitro and in vivo studies. nih.govnih.govbmj.com
CD4+ T-cellsNo significant change in overall numbers observed in some studies. ascopubs.orgasco.orgThe primary effect appears to be on the Treg subset rather than the total CD4+ population.Flow cytometry analysis of TILs. ascopubs.orgasco.org

Impact on Myeloid-Derived Suppressor Cells

Myeloid-derived suppressor cells (MDSCs) are another key component of the immunosuppressive TME. nih.gov The VEGF/VEGFR2 pathway is implicated in the accumulation of these cells. nih.gov By antagonizing VEGFR2, this compound can theoretically modulate MDSC populations. nih.gov Preclinical models have shown that VEGF/VEGF receptor blockade can reduce MDSCs in tumors and blood. nih.gov In a phase II trial of this compound combined with pembrolizumab in refractory gastric cancer, responders showed lower proportions of MDSCs in their peripheral blood. ascopubs.org This suggests that this compound can contribute to reducing the systemic and local immunosuppressive effects mediated by MDSCs. tandfonline.comfrontiersin.org

Changes in Cytokine and Growth Factor Landscape within the Microenvironment

This compound's blockade of the VEGFR-2 pathway also alters the balance of various cytokines and growth factors within the TME. Pharmacodynamic analyses in clinical trials have revealed changes in several circulating proteins following this compound administration. These include an increase in VEGF-A and placental growth factor (PlGF), and a decrease in soluble VEGFR-2 (sVEGFR-2). nih.gov The increase in VEGF-A and PlGF is thought to be a compensatory response to the VEGFR-2 blockade.

Furthermore, resistance to anti-angiogenic therapies can be associated with the upregulation of other pro-angiogenic factors. nih.gov Elevated levels of cytokines such as basic fibroblast growth factor (bFGF) and hepatocyte growth factor (HGF) have been observed in some patients, potentially representing compensatory angiogenic pathways. frontiersin.org

Interplay with Extracellular Matrix Remodeling

The extracellular matrix (ECM) provides structural support to tissues and plays a critical role in cell signaling and migration. While direct, extensive research on this compound's specific effects on ECM remodeling is less detailed, its impact on angiogenesis and immune cell infiltration inherently involves interactions with the ECM. The process of "vascular normalization" induced by this compound suggests a remodeling of the basement membrane and surrounding matrix to create more stable and functional blood vessels. ascopubs.org Additionally, the increased infiltration of immune cells like CD8+ T-cells into the tumor requires their migration through the ECM, a process that can be influenced by changes in the TME brought about by this compound. ascopubs.org

Advanced Research Topics and Future Directions

Investigation of Ramucirumab's Role Beyond Angiogenesis in Specific Biological Contexts

Recent studies suggest that this compound's effects extend beyond its direct anti-angiogenic activity, influencing the tumor microenvironment (TME) and the host's immune response. The VEGF/VEGFR-2 signaling pathway is implicated in creating an immunosuppressive TME. nih.govspandidos-publications.com By blocking this pathway, this compound may help to overcome this immunosuppression. nih.gov

Key research findings indicate that this compound can:

Modulate the Immune Microenvironment: In patients with advanced gastric cancer, treatment with this compound-containing therapies has been shown to increase PD-L1 expression and the infiltration of CD8+ T cells within the tumor. nih.gov It also significantly reduces the presence of effector regulatory T cells (eTreg cells), which are immunosuppressive, in tumor-infiltrating lymphocytes. nih.gov

Promote Anti-tumor Immunity: The inhibition of VEGFR-2 by this compound is thought to promote anti-tumor immune responses by regulating immunosuppressive activities. spandidos-publications.com VEGF itself can suppress the maturation of dendritic cells and the function and migration of T-cells, while promoting the activation of suppressive T-cells. spandidos-publications.com By interfering with this, this compound may enhance the efficacy of immunotherapies. spandidos-publications.com

Influence the Tumor Vasculature: Beyond simply blocking the formation of new blood vessels, angiogenesis inhibitors like this compound can also "normalize" the existing tumor vasculature. ascopubs.orgascopubs.org This remodeling can improve the delivery of other anticancer drugs to the tumor site. ascopubs.orgascopubs.org

Elucidating Novel Resistance Mechanisms at a Deeper Molecular Level

Despite the effectiveness of this compound, many patients eventually develop resistance. Understanding the molecular basis of this resistance is a critical area of research.

One of the most common mechanisms of acquired resistance to some targeted therapies, like first- and second-generation EGFR-TKIs, is the development of secondary mutations such as the T790M mutation in the EGFR gene. However, in studies of this compound combined with erlotinib (B232), the rate of T790M mutations after disease progression was similar between the combination therapy and placebo groups, suggesting other resistance mechanisms are at play.

Preclinical data suggest that sustained VEGF inhibition can maintain tumor regression in advanced gastric cancer. ascopubs.org Clinical studies have also explored the strategy of continuing this compound treatment even after disease progression, which has shown benefits in other cancer types like colorectal, lung, kidney, and breast cancers. ascopubs.org This suggests that the mechanisms of resistance may be complex and not solely based on a single molecular switch.

Development of Predictive and Pharmacodynamic Biomarkers for Mechanistic Understanding

A significant focus of current research is the identification of biomarkers that can predict which patients are most likely to benefit from this compound and to monitor its effects on the body (pharmacodynamics).

Potential Predictive Biomarkers:

Alpha-fetoprotein (AFP): For patients with advanced hepatocellular carcinoma (HCC), elevated AFP levels (≥400 ng/mL) have been identified as a predictive marker for a significant survival benefit with this compound treatment.

Soluble VEGFR1: Exploratory analyses suggest that high levels of soluble VEGFR1, an endogenous inhibitor of VEGF, may be a biomarker of resistance to anti-VEGF therapies, including this compound. asco.org

MicroRNAs: A recent study identified circulating miR-205-5p, miR-30e-3p, and miR-23b-3p as potential predictive biomarkers for longer progression-free survival in advanced gastric cancer patients treated with this compound and paclitaxel (B517696). researchgate.net

Pharmacodynamic Biomarkers:

Circulating VEGF, PlGF, and sVEGFR-2: Treatment with this compound has been shown to cause changes in the circulating levels of VEGF, placental growth factor (PlGF), and soluble VEGFR-2. asco.orgnih.gov Specifically, this compound appears to increase circulating VEGF and PlGF levels while transiently decreasing sVEGFR-2 levels. nih.gov These changes are consistent with the blockade of the VEGFR-2 receptor and may serve as pharmacodynamic markers of drug activity. asco.orgnih.gov

It is important to note that while several promising candidates have been identified, no definitive predictive biomarker for this compound efficacy has been validated for routine clinical use across all cancer types. kuleuven.benih.gov

Preclinical Exploration of this compound in Emerging Combination Strategies

To enhance its anti-tumor activity and overcome resistance, this compound is being extensively studied in combination with other cancer therapies.

With Novel Immunomodulatory Agents

The ability of this compound to modulate the tumor microenvironment makes it a prime candidate for combination with immunotherapies, particularly immune checkpoint inhibitors (ICIs). assaygenie.comspandidos-publications.com Preclinical models have shown that combining anti-angiogenesis agents with ICIs can lead to enhanced anti-tumor activity. asco.org

Several clinical trials are investigating these combinations:

Durvalumab (anti-PD-L1): A phase I study evaluated the combination of this compound with durvalumab in patients with advanced solid tumors, based on preclinical data suggesting potential synergy.

Nivolumab (B1139203) (anti-PD-1): A phase I/II study is evaluating the combination of paclitaxel, this compound, and nivolumab as a second-line treatment for metastatic gastric cancer. asco.org

Novel Agent Combinations: A phase II trial is currently investigating a combination of this compound and paclitaxel with agenT-797 (allogeneic invariant natural killer T-cells), botensilimab (a CTLA-4 inhibitor), and balstilimab (a PD-1 inhibitor) for advanced gastroesophageal adenocarcinoma. gioncologynow.com

The rationale for these combinations is that by normalizing tumor blood vessels and reducing immunosuppressive cells, this compound can create a more favorable environment for the anti-tumor activity of ICIs. spandidos-publications.comamegroups.org

With Other Multi-Targeted Kinase Inhibitors

Combining this compound with multi-targeted tyrosine kinase inhibitors (TKIs) is another promising area of preclinical and clinical research. This approach aims to block multiple signaling pathways involved in tumor growth and angiogenesis simultaneously.

Erlotinib (EGFR-TKI): The RELAY phase III trial demonstrated that adding this compound to erlotinib significantly improved progression-free survival in the first-line treatment of patients with metastatic NSCLC with activating EGFR mutations. bjmo.be

Other TKIs: Exploratory studies have compared the biomarker profiles of patients treated with this compound, sunitinib, and cediranib (B1683797) (all of which target the VEGF pathway) in advanced HCC, providing insights into their differential effects. asco.org The combination of this compound with other TKIs is an area of active investigation to potentially overcome resistance and improve outcomes.

Structural Biology and Antibody Engineering Research Related to VEGFR-2 Interaction

Detailed structural and engineering studies have provided a deep understanding of how this compound interacts with its target, VEGFR-2, and have opened avenues for developing improved versions of the antibody.

Structural Insights:

Crystal structure analysis has revealed that the Fab fragment of this compound binds specifically to domain 3 of the extracellular portion of VEGFR-2. nih.govresearchgate.netnih.gov

This binding occurs near the N-terminus of domain 3 and involves a β-hairpin and an adjacent β-strand. researchgate.netnih.gov

this compound blocks VEGF ligand binding through two mechanisms: by sterically hindering the ligand from accessing the receptor and by inducing a conformational change in VEGFR-2 that prevents ligand binding. nih.govresearchgate.net

The binding affinity of this compound to VEGFR-2 is significantly higher than that of the natural ligand, VEGF-A. nih.gov

Antibody Engineering:

this compound itself was developed through genetic modification of an initial antibody clone to enhance its potency in inhibiting VEGF-stimulated VEGFR-2 phosphorylation. nih.gov

Ongoing research in antibody engineering focuses on creating novel antibody formats, such as bispecific antibodies, that can target multiple receptors or pathways simultaneously for improved therapeutic effect. nih.gov

Further engineering efforts could aim to optimize the binding affinity, stability, and effector functions of this compound to potentially increase its efficacy and overcome resistance. nih.goviiarjournals.orgpatsnap.com

Exploring Non-Oncological Applications of VEGFR-2 Blockade at the Preclinical Level

While this compound was developed as an anti-cancer agent, the central role of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in angiogenesis—the formation of new blood vessels—has prompted preclinical investigations into its therapeutic potential beyond oncology. Pathological angiogenesis is a hallmark of various non-cancerous conditions, including certain ophthalmologic, inflammatory, and proliferative diseases. Preclinical research has therefore explored the blockade of VEGFR-2 as a strategy to mitigate the progression of these disorders.

Ophthalmological Diseases

The repurposing of anti-angiogenic drugs for intraocular use has been a significant area of research, particularly for vascular retinal pathologies characterized by neovascularization. Preclinical studies have assessed the viability of this compound for such applications.

In-vitro and in-vivo preclinical assessments have been conducted to determine the ocular safety of intravitreal this compound. ashpublications.org One study utilized human retinal pigment epithelial (ARPE-19) cells and chinchilla rabbits to investigate potential toxicity. ashpublications.org While high concentrations of this compound showed some reduction in cell viability in vitro, in vivo studies in rabbits demonstrated that intravitreal injections were generally safe and did not cause major functional or morphological damage to the retina at a dose of 250 µg. ashpublications.org However, a higher dose of 500 µg was associated with a decrease in the number of ganglion cells after seven days, indicating a potential for dose-dependent toxicity. ashpublications.org These preclinical findings are crucial for exploring the potential of VEGFR-2 blockade in treating neovascular eye diseases like age-related macular degeneration (AMD) and diabetic retinopathy. ashpublications.orgnih.gov The core principle is that by inhibiting VEGFR-2, this compound can block the VEGF-driven signaling that leads to pathological blood vessel growth and leakage in the retina. wmuh.nhs.uk

Table 1: Preclinical Ocular Safety Assessment of Intravitreal this compound

Model/System Methodology Key Findings Citation
Human Retinal Pigment Epithelial (ARPE-19) Cells In vitro cytotoxicity (MTT assay) with varying this compound concentrations. High concentration (500 µg) caused reduced cell viability and morphological changes. ashpublications.org
Chinchilla Rabbits In vivo intravitreal injection of this compound (250 µg or 500 µg). Evaluation via ophthalmoscopy, electroretinography (ERG), and optical coherence tomography (OCT). No functional or morphological alterations detected by ERG or SD-OCT at 24 hours or one week post-injection. ashpublications.org
Chinchilla Rabbits In vivo histological analysis (light and transmission electron microscopy) post-injection. No major signs of toxicity with 250 µg dose. Statistically significant reduction in ganglion cell number with 500 µg dose after 7 days. ashpublications.org

Inflammatory Conditions: Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease where angiogenesis in the synovial tissue contributes significantly to inflammation and joint destruction. frontiersin.orgresearchgate.net The VEGF/VEGFR-2 pathway is a key driver of this process. mdpi.com Preclinical studies have investigated the efficacy of blocking VEGFR-2 in animal models of arthritis.

A notable study evaluated the therapeutic effect of this compound, both alone and in combination with methotrexate (B535133), in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats. researchgate.netnih.gov The results showed that this compound monotherapy exhibited significant anti-inflammatory, anti-angiogenic, and anti-apoptotic effects, comparable to the standard anti-rheumatic drug, methotrexate. researchgate.netnih.gov Furthermore, this compound alone demonstrated a superior protective effect on bone and cartilage health compared to methotrexate. researchgate.netnih.gov The combination of this compound and methotrexate produced a synergistic effect, showing significantly greater improvements across all assessed parameters—including arthritic score, paw thickness, and inflammatory markers—than either monotherapy. researchgate.netnih.gov These findings suggest that targeting VEGFR-2 with this compound could be a potent strategy for managing RA. researchgate.net

Table 2: Preclinical Evaluation of this compound in Experimental Rheumatoid Arthritis

Model Intervention Assessed Parameters Key Findings Citation
Complete Freund's Adjuvant (CFA)-induced arthritis in rats This compound (RAM) monotherapy Arthritic score, gait, ankle diameter, paw thickness, angiogenic markers, inflammatory cytokines, bone erosion markers, apoptotic markers. RAM monotherapy showed anti-inflammatory, anti-angiogenic, and anti-apoptotic effects similar to methotrexate (MTX). researchgate.net, nih.gov
Complete Freund's Adjuvant (CFA)-induced arthritis in rats This compound (RAM) monotherapy Bone and cartilage health. RAM had a better protective effect on bone and cartilage than MTX. researchgate.net, nih.gov
Complete Freund's Adjuvant (CFA)-induced arthritis in rats This compound (RAM) and Methotrexate (MTX) co-therapy Arthritic score, gait, ankle diameter, paw thickness, angiogenic markers, inflammatory cytokines, bone erosion markers, apoptotic markers. The combined therapy showed a synergistic effect, with significantly greater improvement in all parameters compared to either monotherapy. researchgate.net, nih.gov

Endometriosis

Endometriosis, an estrogen-dependent disorder, is characterized by the growth of endometrial-like tissue outside the uterus. The survival and proliferation of these ectopic lesions are dependent on the formation of new blood vessels, a process in which the VEGF/VEGFR-2 pathway is critically involved. nih.govspandidos-publications.com Preclinical research has explored anti-angiogenic strategies as a non-hormonal treatment for endometriosis. nih.gov

While studies specifically using this compound are limited, research into blocking the VEGF/VEGFR-2 pathway has shown promise. For instance, dopamine (B1211576) agonists like cabergoline (B1668192) have been shown in mouse models to inhibit the development of endometriosis by downregulating the VEGF/VEGFR-2 system. nih.govtandfonline.com Other VEGFR-2 inhibitors have also demonstrated the ability to cause regression of endometriotic lesions in rat models. wmuh.nhs.uk These preclinical findings support the hypothesis that targeted inhibition of VEGFR-2 could be a valid therapeutic approach for treating endometriosis by cutting off the blood supply to the ectopic implants. nih.govmdpi.com

Other Potential Applications

The role of VEGFR-2 in angiogenesis suggests its potential relevance in other pathological processes:

Wound Healing: Angiogenesis is a critical component of normal wound healing. patsnap.com Preclinical studies using VEGFR-2 tyrosine kinase inhibitors have shown that blocking this pathway can delay wound healing by decreasing the formation of granulation tissue and microvessel density. tandfonline.com While this highlights a potential adverse effect for anti-angiogenic therapies, it also underscores the pathway's importance and suggests that modulating VEGFR-2 activity could be explored in conditions with abnormal wound repair.

Atherosclerosis: There is evidence that VEGF inhibitors can affect vascular homeostasis. Some preclinical data suggest that blocking VEGF signaling might induce an inflammatory phenotype in endothelial cells, which could be relevant to the pathogenesis of atherosclerosis. nih.gov This area requires further investigation to understand the complex role of the VEGFR-2 pathway in vascular health and disease.

Q & A

Q. What experimental designs are most commonly used to evaluate Ramucirumab’s efficacy in advanced solid tumors?

Q. How does this compound’s mechanism of action differ from other VEGF/VEGFR-targeted therapies?

this compound is a fully human IgG1 monoclonal antibody that binds specifically to the extracellular domain of VEGFR-2, blocking VEGF-A, VEGF-C, and VEGF-D signaling. Unlike bevacizumab (which targets VEGF-A) or small-molecule TKIs (e.g., apatinib), this compound’s high-affinity binding disrupts downstream angiogenesis without off-target kinase inhibition. Preclinical models show it reduces tumor microvessel density and endothelial cell proliferation .

Q. What biomarkers are routinely assessed in this compound clinical trials?

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s efficacy in clinical trials vs. real-world settings?

Q. What statistical methods address survival data variability in this compound trials?

Q. Why do some Phase III trials fail to demonstrate this compound’s benefit in specific cancers (e.g., breast cancer)?

The TRIO-012 trial in metastatic breast cancer (mBC) failed to meet its PFS endpoint, likely due to tumor microenvironment heterogeneity and lack of predictive biomarkers. Comparative transcriptomic analysis of responders vs. non-responders in negative trials can identify resistance mechanisms, such as alternative angiogenic pathways (e.g., FGF, PDGF) .

Q. What pharmacoeconomic considerations should be integrated into this compound trial design?

Cost-effectiveness analyses (CEAs) are critical given modest survival gains (e.g., 1.4-month OS improvement in gastric cancer). Trial protocols should include quality-adjusted life years (QALYs) and direct/indirect cost assessments. The RAINBOW trial’s incremental cost-effectiveness ratio (ICER) exceeded $100,000/QALY in some regions, highlighting the need for value-based frameworks .

Methodological Guidance

Q. How to design trials testing this compound combinations with immune checkpoint inhibitors (ICIs)?

Preclinical synergy between anti-angiogenics and ICIs (e.g., PD-1 inhibitors) supports combination trials. Use a 3+3 dose-escalation design to assess safety, followed by randomized Phase II for efficacy. The RAMOSE trial combined this compound with osimertinib (EGFR TKI) in NSCLC, showing significant PFS improvement (HR: 0.62; p=0.006), but requires validation for OS .

Q. What strategies mitigate adverse event (AE) underreporting in real-world this compound studies?

Q. How to optimize biomarker discovery in this compound-resistant populations?

Mandate tissue/plasma biobanking in trial protocols for multi-omics profiling (e.g., RNA-seq, proteomics). The AVAGAST trial identified neuropilin-1 as a potential biomarker for bevacizumab; similar approaches for this compound could reveal compensatory pathways (e.g., MET amplification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.